2-{1-[2-(4-Bromophenoxy)ethyl]-1,2,3-triazol-4-yl}propan-2-ol
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Overview
Description
2-{1-[2-(4-Bromophenoxy)ethyl]-1,2,3-triazol-4-yl}propan-2-ol is a synthetic organic compound with a molecular formula of C13H16BrN3O2. This compound features a triazole ring, a bromophenoxy group, and a propanol moiety, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[2-(4-Bromophenoxy)ethyl]-1,2,3-triazol-4-yl}propan-2-ol typically involves a multi-step process:
Formation of the Bromophenoxy Intermediate: The initial step involves the reaction of 4-bromophenol with an appropriate alkylating agent to form 4-bromophenoxyethyl bromide.
Click Chemistry Reaction:
Introduction of the Propanol Group: The final step involves the reduction of the triazole intermediate with a suitable reducing agent, such as sodium borohydride, to introduce the propanol group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propanol moiety, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the triazole ring or the bromophenoxy group.
Substitution: The bromine atom in the bromophenoxy group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted triazoles, bromophenoxy derivatives, and oxidized propanol compounds.
Scientific Research Applications
2-{1-[2-(4-Bromophenoxy)ethyl]-1,2,3-triazol-4-yl}propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s triazole ring is known for its bioactivity, making it a candidate for studying enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{1-[2-(4-Bromophenoxy)ethyl]-1,2,3-triazol-4-yl}propan-2-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. The triazole ring is particularly effective in binding to metal ions and active sites of enzymes.
Pathways Involved: The compound can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
1-[2-(4-Bromophenoxy)ethyl]pyrrolidine: This compound shares the bromophenoxy group but has a pyrrolidine ring instead of a triazole ring.
4-Bromophenoxyacetic acid: This compound has a similar bromophenoxy group but lacks the triazole and propanol moieties.
Uniqueness
2-{1-[2-(4-Bromophenoxy)ethyl]-1,2,3-triazol-4-yl}propan-2-ol is unique due to its combination of a triazole ring, bromophenoxy group, and propanol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-[1-[2-(4-bromophenoxy)ethyl]triazol-4-yl]propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN3O2/c1-13(2,18)12-9-17(16-15-12)7-8-19-11-5-3-10(14)4-6-11/h3-6,9,18H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDJHPXSKOHWTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN(N=N1)CCOC2=CC=C(C=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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